2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, carbamoyl chloride of benzothiazole was prepared and then coupled with other heterocyclic thiol derivatives through an S-alkylation reaction to give the desired compounds . The characterization of these compounds was done using Fourier Transform Infrared Spectroscopy (FTIR), and 1HNMR analyses .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-bromophenyl)acetamide”, are available. It has a molecular weight of 387.275 and a density of 1.7±0.1 g/cm3 . The boiling point, melting point, and flash point are not available .Scientific Research Applications
Carbonic Anhydrase Inhibition
- Mechanism : Acetazolamide inhibits carbonic anhydrase enzymes, which play a crucial role in regulating acid-base balance and fluid transport. By blocking these enzymes, it reduces the production of aqueous humor in the eye (useful in glaucoma) and increases cerebral blood flow (important for treating epilepsy and pseudotumor cerebri) .
Investigative Tool in Cerebral Blood Flow Studies
- Mechanism : Acetazolamide-induced vasodilation leads to increased CBF, making it useful for assessing regional blood flow and vascular reactivity .
Anticonvulsant Properties
- Mechanism : By modulating ion channels and neuronal excitability, it helps stabilize neuronal membranes and reduce seizure activity .
Potential Antimicrobial Activity
- Mechanism : Further studies are needed, but the structural similarity to other antimicrobial agents warrants exploration .
Targeting Aquaporins
- Mechanism : By inhibiting aquaporins, it alters water movement across cell membranes, potentially affecting fluid balance and osmoregulation .
Investigating Bcr-Abl Kinase Inhibition
Mechanism of Action
Target of Action
The primary target of the compound, also known as Acetazolamide , is carbonic anhydrase . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions .
Mode of Action
Acetazolamide acts as a carbonic anhydrase inhibitor . By binding to this enzyme, it reduces the rate at which carbon dioxide is converted to bicarbonate and protons. This leads to a reduction in carbonic acid and a subsequent decrease in the pH of the body, causing a compensatory increase in respiratory ventilation to expel CO2 and thus, counteract metabolic acidosis .
Biochemical Pathways
The inhibition of carbonic anhydrase disrupts the carbon dioxide hydration reaction pathway . This leads to a decrease in bicarbonate ions in the blood, shifting the pH towards acidity and increasing respiratory ventilation. The increased ventilation helps to expel more carbon dioxide, reducing the concentration of carbonic acid and helping to restore pH balance .
Result of Action
The primary result of Acetazolamide’s action is an increase in respiratory ventilation, leading to a decrease in carbon dioxide concentration in the body . This can help to counteract conditions such as metabolic acidosis. Additionally, by inhibiting carbonic anhydrase, Acetazolamide can also reduce the production of aqueous humor in the eye, making it useful in the treatment of glaucoma .
properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S2/c1-8(17)13-11-15-16-12(20-11)19-7-10(18)14-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,18)(H,13,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXVDMAOXKNXBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide |
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